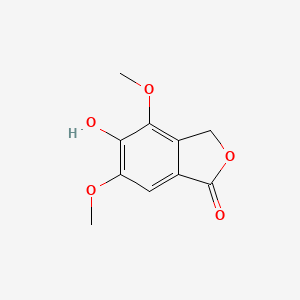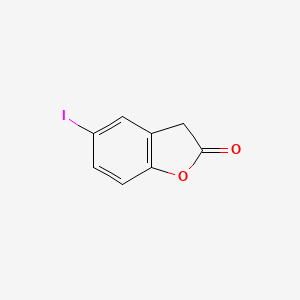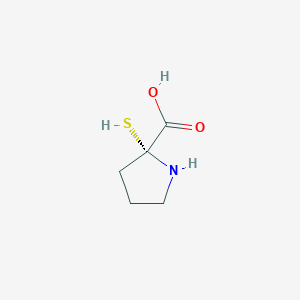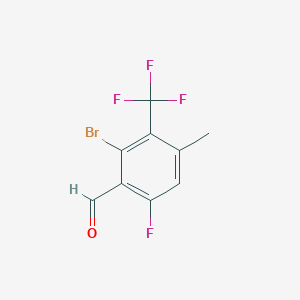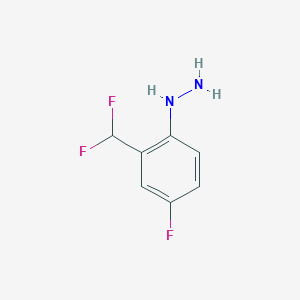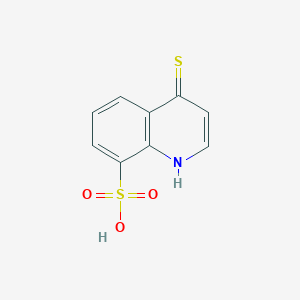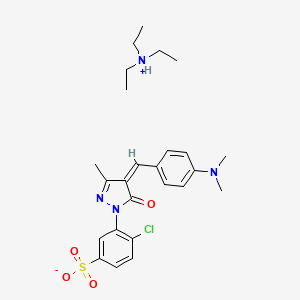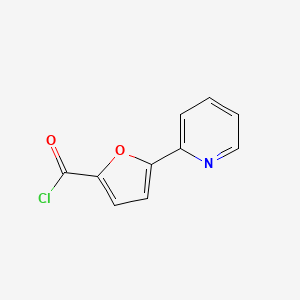
5-(Pyridin-2-yl)furan-2-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Pyridin-2-yl)furan-2-carbonyl chloride is a heterocyclic organic compound that features both pyridine and furan rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyridin-2-yl)furan-2-carbonyl chloride typically involves the acylation of pyridin-2-amine with furan-2-carbonyl chloride. This reaction is carried out in propan-2-ol, yielding N-(pyridin-2-yl)furan-2-carboxamide. The subsequent treatment of this amide with diphosphorus pentasulfide in anhydrous toluene under reflux conditions produces the corresponding carbothioamide. This carbothioamide is then oxidized with potassium ferricyanide in an alkaline medium to obtain 2-(Furan-2-yl)[1,3]thiazolo[4,5-b]pyridine .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(Pyridin-2-yl)furan-2-carbonyl chloride undergoes various chemical reactions, including:
Electrophilic Substitution: Reactions such as nitration, bromination, hydroxymethylation, formylation, and acylation occur, with the substituent entering exclusively at the 5-position of the furan ring.
Common Reagents and Conditions
Nitration: Typically involves nitric acid and sulfuric acid.
Bromination: Uses bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Hydroxymethylation: Formaldehyde and a base are commonly used.
Formylation: Formylating agents like formic acid or formyl chloride.
Acylation: Acyl chlorides or anhydrides in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, such as nitrated, brominated, hydroxymethylated, formylated, and acylated products.
Scientific Research Applications
5-(Pyridin-2-yl)furan-2-carbonyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicinal Chemistry:
Material Science: Can be used in the synthesis of novel materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism by which 5-(Pyridin-2-yl)furan-2-carbonyl chloride exerts its effects is primarily through its reactivity as an electrophile. The compound can undergo various substitution reactions, where the electrophilic carbonyl chloride group reacts with nucleophiles. This reactivity is facilitated by the electron-withdrawing nature of the pyridine and furan rings, which stabilize the transition state during the reaction .
Comparison with Similar Compounds
Similar Compounds
2-(Furan-2-yl)[1,3]thiazolo[4,5-b]pyridine: A related compound with similar reactivity and applications.
5-(Chloromethyl)furan-2-carbonyl chloride: Another furan-based compound with similar electrophilic properties.
Uniqueness
5-(Pyridin-2-yl)furan-2-carbonyl chloride is unique due to the presence of both pyridine and furan rings, which confer distinct electronic properties and reactivity patterns. This makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry research.
Properties
CAS No. |
554453-73-5 |
|---|---|
Molecular Formula |
C10H6ClNO2 |
Molecular Weight |
207.61 g/mol |
IUPAC Name |
5-pyridin-2-ylfuran-2-carbonyl chloride |
InChI |
InChI=1S/C10H6ClNO2/c11-10(13)9-5-4-8(14-9)7-3-1-2-6-12-7/h1-6H |
InChI Key |
IBJNHXQCSBBBCD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=C(O2)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B12875235.png)

![2-[2,N,N-Trimethyl-2-aminoethyl]benzofuran](/img/structure/B12875252.png)
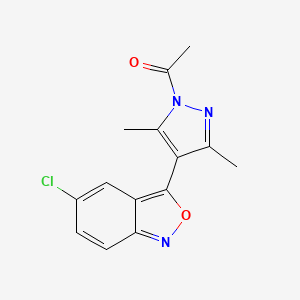
![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]-4-iminopyridine-3-carboxylic acid](/img/structure/B12875259.png)
